molecular formula C23H22N4O2 B11181552 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181552
M. Wt: 386.4 g/mol
InChI Key: PEPJAXGFCKJEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazoloquinazoline core, which is a fused ring system comprising a triazole ring and a quinazoline ring. The presence of various substituents, such as the methoxyphenyl and phenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then subjected to cyclization with an appropriate aldehyde or ketone, such as 4-methoxybenzaldehyde, in the presence of a catalyst like acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Reduced triazoloquinazoline derivatives with hydrogenated functional groups.

    Substitution: Substituted triazoloquinazoline derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: It exhibits significant biological activities, including antifungal, antioxidant, and anticancer properties. Studies have shown its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

    Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases. Its ability to interact with molecular targets makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression. The compound’s ability to interact with multiple targets contributes to its diverse biological activities.

Comparison with Similar Compounds

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in their substituents. They exhibit similar biological activities but with varying degrees of potency and selectivity.

    Quinazolines: Compounds with a quinazoline core but lacking the triazole ring. They have different chemical properties and biological activities compared to triazoloquinazolines.

    Triazoles: Compounds with a triazole ring but lacking the quinazoline core. They exhibit distinct biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of substituents and the triazoloquinazoline core, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O2/c1-14-24-23-25-19-12-17(15-8-10-18(29-2)11-9-15)13-20(28)21(19)22(27(23)26-14)16-6-4-3-5-7-16/h3-11,17,22H,12-13H2,1-2H3,(H,24,25,26)

InChI Key

PEPJAXGFCKJEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC2=N1)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.